4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
The compound “4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid” is also known as Tolfenamic acid . It is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is specifically used for relieving the pain of migraines and also shows anticancer activity .
Molecular Structure Analysis
The empirical formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 . The SMILES string representation isCc1c(Cl)cccc1Nc2ccccc2C(O)=O
. Physical And Chemical Properties Analysis
Tolfenamic acid is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear, greenish-yellow .Scientific Research Applications
Molecular Docking and Biological Activities
Research has explored the docking studies, vibrational, structural, electronic, and optical properties of derivatives similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid. These studies indicate that such compounds exhibit potential for biological activities, as suggested by their inhibition of Placenta growth factor (PIGF-1) and other biological targets. This indicates a potential for pharmacological importance, with specific derivatives showing promise in biomedical applications due to their good biological activities (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).
Vibrational Spectroscopy and Molecular Structure
Another area of application involves the vibrational spectroscopy and molecular structure analysis of related compounds. Studies have confirmed structures through IR, NMR, and X-ray diffraction, providing insights into the vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization. This detailed analysis contributes to understanding the reactivity and stability of the molecules, making them suitable for further research in materials science and chemistry (Rahul Raju, C. Y. Panicker, P. Nayak, B. Narayana, B. Sarojini, C. Van Alsenoy, & A. Al‐Saadi, 2015).
Synthesis and Characterization
The synthesis and characterization of derivatives also highlight their scientific applications. Studies focusing on the synthesis of diaminomethylidene derivatives and the analysis of their structure and thermal properties underline the versatility of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid in synthesizing novel compounds with potential applications in material science and drug development (M. Prezent & V. Dorokhov, 2012).
Supramolecular Studies
Supramolecular studies on chloramphenicol derivatives, including structures similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, have provided insights into hydrogen bonding and Van der Waals interactions. These findings are crucial for the development of new pharmaceuticals and materials with tailored properties (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, & L. C. Oliveira, 2017).
Nonlinear Optical Materials
The study of butanoic acid derivatives has also shown that these compounds have significant potential as nonlinear optical materials. The determination of dipole moments and hyperpolarizabilities of these compounds suggests their suitability for applications in the field of optics and photonics, offering a pathway to developing new optical materials (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).
Safety And Hazards
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMKFQSMILAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355142 |
Source
|
Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
196934-77-7 |
Source
|
Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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